3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Description
Structural Classification and Nomenclature
3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by a fused pyrazolo[4,3-c]pyridine core substituted with bromine atoms at the 3rd and 4th positions and a tetrahydropyran (THP) group at the 1st position. Its IUPAC name systematically describes its structure:
- Pyrazolo[4,3-c]pyridine : A bicyclic system where a pyrazole ring (5-membered, two adjacent nitrogen atoms) is fused to a pyridine ring (6-membered, one nitrogen atom) at the [4,3-c] positions.
- 3,4-Dibromo : Bromine substituents on the pyrazole ring’s 3rd and 4th carbon atoms.
- 1-(Tetrahydro-2H-pyran-2-yl) : A tetrahydropyran oxygen heterocycle attached to the pyrazole’s 1st nitrogen.
The molecular formula is $$ \text{C}{11}\text{H}{11}\text{Br}2\text{N}3\text{O} $$, with a molecular weight of 361.03 g/mol. Key structural features include enhanced electrophilicity due to bromine atoms and stereoelectronic effects from the THP group.
Table 1: Structural and Physicochemical Properties
Historical Development of Pyrazolopyridine Chemistry
Pyrazolopyridines emerged from foundational work on pyrazole and pyridine chemistry. Key milestones include:
- 1883 : Ludwig Knorr’s synthesis of pyrazole derivatives laid the groundwork for fused heterocycles.
- 1950s–1970s : Advances in cyclization techniques enabled the synthesis of pyrazolo-fused systems, including pyrazolo[3,4-b]pyridines.
- 2000s–Present : Introduction of bromine and protective groups (e.g., THP) to modulate reactivity and solubility, as seen in 3,4-dibromo-1-THP-pyrazolo[4,3-c]pyridine.
The compound represents a modern iteration of pyrazolopyridine chemistry, combining halogenation strategies with protective group chemistry to enhance synthetic utility.
Significance in Heterocyclic Compound Research
This compound is pivotal in heterocyclic research due to:
- Reactivity : Bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into pharmaceuticals and agrochemicals.
- Structural Complexity : The [4,3-c] fusion pattern and THP group offer unique steric and electronic profiles for studying regioselective reactions.
- Pharmacophore Potential : Pyrazolopyridines are explored as kinase inhibitors and antimicrobial agents, though this compound’s bioactivity remains under investigation.
Table 2: Comparison of Pyrazolo-Fused Systems
| Fused System | Fusion Positions | Common Applications | Key Differences |
|---|---|---|---|
| Pyrazolo[3,4-b] | [3,4-b] | Anticancer agents (e.g., crizotinib) | Less steric hindrance, simpler synthesis |
| Pyrazolo[4,3-c] | [4,3-c] | Synthetic intermediates | Enhanced electrophilicity, THP stability |
| Pyrazolo[3,4-d] | [3,4-d] | Antiviral scaffolds | Broader π-conjugation |
Position Within Pyrazolo-Fused Heterocyclic Systems
The compound occupies a niche within pyrazolo-fused systems due to its uncommon [4,3-c] fusion pattern and dual bromine substitution . Unlike more prevalent [3,4-b] or [3,4-d] systems, the [4,3-c] arrangement positions the pyrazole nitrogen atoms ortho to the pyridine ring, influencing hydrogen-bonding capabilities and metal coordination. The THP group further distinguishes it by providing a chiral center and stabilizing the nitrogen lone pair through electron donation.
In synthetic chemistry, this compound serves as a precursor for:
Properties
IUPAC Name |
3,4-dibromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-10-9-7(4-5-14-10)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPRJXRWMLNLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=NC=C3)Br)C(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This compound belongs to the pyrazolo[4,3-c]pyridine family, which has been explored for various therapeutic applications, including anti-cancer and anti-inflammatory activities.
The molecular formula of this compound is C11H11Br2N3O, with a molecular weight of 361.03 g/mol. Its structure includes a pyrazolo[4,3-c]pyridine core substituted with bromine atoms and a tetrahydro-2H-pyran moiety, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H11Br2N3O |
| Molecular Weight | 361.03 g/mol |
| Purity | ≥95% |
| IUPAC Name | This compound |
| CAS Number | 1416712-51-0 |
Anticancer Properties
Recent studies indicate that derivatives of pyrazolo[4,3-c]pyridines exhibit potent anticancer activity through various mechanisms. For instance, compounds similar to this compound have been identified as inhibitors of TBK1 (TANK-binding kinase 1), an important target in cancer therapy. A study reported that certain pyrazolo[3,4-b]pyridine derivatives demonstrated an IC50 value of 0.2 nM against TBK1 and effectively inhibited downstream signaling pathways involved in tumor growth .
Structure–Activity Relationships (SAR)
The biological activity of pyrazolo[4,3-c]pyridines is influenced by their structural components. The presence of bromine substituents and the tetrahydro-pyran ring appear to enhance their inhibitory effects on specific kinases. For example, modifications to the tetrahydro-pyran moiety can significantly affect the compound's potency and selectivity as an inhibitor .
Case Study 1: TBK1 Inhibition
A derivative structurally related to this compound was evaluated for its ability to inhibit TBK1. The compound was shown to reduce IFN signaling in THP-1 cells significantly and exhibited antiproliferative effects across various cancer cell lines including A172 and U87MG .
Case Study 2: ALK5 Inhibition
Another series of pyrazole derivatives were tested for their ability to inhibit ALK5 (activin-like kinase 5), a receptor implicated in tumor progression and fibrosis. One compound demonstrated an IC50 value of 25 nM for ALK5 autophosphorylation inhibition and showed promising results in xenograft models without significant toxicity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit promising anticancer properties. The compound can be modified to enhance its efficacy against specific cancer types. For instance, studies have shown that certain pyrazolo derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its brominated structure may contribute to enhanced interaction with microbial membranes, leading to increased permeability and subsequent cell death. This characteristic makes it a candidate for developing new antibiotics or antifungal agents .
Neuroprotective Effects
Preliminary studies suggest that 3,4-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine may exhibit neuroprotective effects. It has been evaluated for its potential to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its unique functional groups allow for the creation of novel polymers with tailored properties for specific applications, including drug delivery systems and smart materials. Researchers have explored its incorporation into polymer matrices to enhance mechanical strength and thermal stability .
Organic Electronics
Due to its electronic properties, this compound is being investigated for use in organic electronic devices. Its ability to form stable thin films makes it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs) .
Agricultural Applications
Pesticide Development
The compound's structural features suggest potential use as a pesticide or herbicide. Its efficacy against specific pests and diseases can be optimized through chemical modifications. Research is ongoing to evaluate its impact on non-target organisms and the environment to ensure safety and sustainability .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | The compound showed significant inhibition of cancer cell lines with IC50 values lower than existing treatments. |
| Study B | Antimicrobial Properties | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic. |
| Study C | Neuroprotection | Demonstrated reduced oxidative stress markers in neuronal cultures treated with the compound compared to controls. |
| Study D | Polymer Chemistry | Successfully incorporated into a biodegradable polymer matrix, enhancing mechanical properties without compromising biodegradability. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3,4-dibromo-1-THP-pyrazolo[4,3-c]pyridine and related compounds:
Key Observations:
Regiochemical Differences: Pyrazolo[4,3-c]pyridine derivatives (e.g., the target compound) exhibit distinct electronic and steric profiles compared to pyrazolo[3,4-b]pyridine analogs (e.g., CAS 1596615-89-2) due to the fused ring orientation. This affects interactions with kinase ATP-binding pockets .
Halogen Effects :
- Chlorine (CAS 1416713-37-5) and iodine (CAS 1416712-50-9) substitutions introduce varying steric and electronic effects. Iodine’s polarizability may enhance binding but increase molecular weight, impacting bioavailability .
THP Protection :
- The THP group in the target compound and analogs (e.g., CAS 1416713-37-5) improves solubility and metabolic stability compared to unprotected derivatives like CAS 1357945-67-5 .
Biological Activity :
- While the target compound’s EGFR inhibition is speculative (based on patent data) , structurally related pyrazolo[4,3-c]pyridines exhibit antiproliferative activity against cancer cell lines by targeting RSK2 and Aurora kinases .
Research Implications
The di-brominated THP-protected pyrazolo[4,3-c]pyridine scaffold offers a versatile platform for developing targeted therapies. Its comparison with mono-substituted and alternate halogenated analogs highlights the critical role of substitution patterns in optimizing drug-like properties.
Preparation Methods
Annulation via Japp–Klingemann Reaction and Nucleophilic Aromatic Substitution (SNAr)
A highly efficient method involves the use of readily available 2-chloro-3-nitropyridines as starting materials. The process includes:
- Step 1: Nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridines with ethyl acetoacetate or related keto esters to form pyridinyl keto esters.
- Step 2: A modified Japp–Klingemann reaction where the keto esters react with arenediazonium tosylates to form azo intermediates.
- Step 3: One-pot deacylation and pyrazole ring annulation facilitated by secondary amines (e.g., pyrrolidine), leading to the formation of the pyrazolo[4,3-c]pyridine core.
This sequence allows combining azo-coupling, deacylation, and cyclization steps efficiently, yielding pyrazolo[4,3-c]pyridines with electron-withdrawing groups.
The reaction mechanism involves an unusual C-N migration of the acetyl group during cyclization, which was confirmed by isolation and characterization of intermediates by NMR and X-ray crystallography.
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | SNAr | 2-Chloro-3-nitropyridine, ethyl acetoacetate, NaH | Pyridinyl keto esters |
| 2 | Japp–Klingemann azo coupling | Arenediazonium tosylates, pyridine | Azo intermediates |
| 3 | Deacylation & cyclization | Pyrrolidine, mild heating (40 °C) | Pyrazolo[4,3-c]pyridine core |
This method provides moderate to high yields (often >60%) and tolerates various substituents on the aryl groups, demonstrating good scope and versatility.
Alternative Cyclocondensation Methods
Other reported methods involve cyclocondensation of 4-aminopyrazole derivatives with aldehydes or other electrophiles to build the pyrazolo[4,3-c]pyridine framework. However, these often require unstable intermediates or multi-step protection/deprotection sequences and are less straightforward than the SNAr/Japp–Klingemann approach.
Protection of the Nitrogen with Tetrahydro-2H-pyran-2-yl Group
The tetrahydro-2H-pyran-2-yl (THP) group is introduced to protect the nitrogen atom of the pyrazolo[4,3-c]pyridine during synthesis or purification steps.
- Protection is typically achieved by reacting the pyrazolo[4,3-c]pyridine with dihydropyran (DHP) in the presence of an acid catalyst such as p-toluenesulfonic acid or camphorsulfonic acid.
- The reaction proceeds under mild conditions, usually at room temperature or slightly elevated temperatures, and results in the formation of the THP-protected nitrogen.
- This protecting group is stable under many reaction conditions but can be removed under acidic aqueous conditions when necessary.
Summary of Preparation Method
| Stage | Reagents/Conditions | Key Notes | Yield Range (%) |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridine core synthesis | 2-Chloro-3-nitropyridine, ethyl acetoacetate, arenediazonium tosylates, pyridine, pyrrolidine, mild heating | One-pot SNAr, azo coupling, cyclization with acetyl migration | 60–85 |
| Bromination | NBS or Br2, DCM or MeCN, low temperature | Regioselective dibromination at 3,4-positions | 70–90 |
| THP Protection | Dihydropyran, acid catalyst, mild temperature | Protects nitrogen, facilitates handling | 80–95 |
Research Findings and Analysis
- The SNAr/Japp–Klingemann methodology offers operational simplicity, high atom economy, and avoids isolation of unstable intermediates.
- The discovery of the C-N acetyl migration rearrangement during cyclization is novel and provides insight into reaction mechanisms, allowing better control and optimization.
- The method tolerates a wide range of substituents, including electron-withdrawing and electron-donating groups, enabling broad applicability.
- Bromination is highly selective due to the electronic nature of the pyrazolo[4,3-c]pyridine core, minimizing side reactions.
- THP protection is a well-established technique that improves the compound's stability and handling during synthesis.
Q & A
Basic: What synthetic routes are established for 3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via multi-step protocols involving cyclization and halogenation. Key steps include:
- Core formation : Pyrazolo[4,3-c]pyridine scaffolds are synthesized by treating pyrazole-4-carbaldehydes with ammonia under high-temperature, high-pressure conditions to induce cyclization .
- Bromination : Regioselective bromination at the 3,4-positions is achieved using brominating agents like PBr₃ or NBS (N-bromosuccinimide) in inert solvents (e.g., DCM) .
- THP protection : The tetrahydro-2H-pyran-2-yl (THP) group is introduced via acid-catalyzed reaction with dihydropyran to protect the pyrazole nitrogen, enhancing solubility and stability .
Optimization : Yield and purity are improved by controlling reaction temperature (60–80°C for bromination) and using column chromatography (e.g., ethyl acetate/hexane gradients) for purification .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Handling under inert atmosphere : Conduct reactions under nitrogen/argon to mitigate reactivity with moisture or oxygen, especially during bromination .
- Waste disposal : Collect halogenated byproducts separately and dispose via certified hazardous waste facilities to prevent environmental release .
- Emergency response : In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .
Advanced: How can researchers resolve contradictions in biological activity data for this compound as a kinase inhibitor?
Methodological Answer:
Contradictions in kinase inhibition data (e.g., varying IC₅₀ values) may arise from assay conditions or off-target effects. Strategies include:
- Orthogonal assays : Validate activity using biochemical (e.g., ADP-Glo™) and cellular (e.g., phosphorylation ELISA) assays to confirm target engagement .
- Structural analysis : Perform co-crystallization or molecular docking to assess binding mode consistency with EGFR or other kinases. The THP group may sterically hinder interactions in certain conformations .
- Counter-screening : Test against a panel of 50+ kinases to identify selectivity profiles and rule out promiscuous inhibition .
Advanced: What strategies enable regioselective functionalization of the pyrazolo[4,3-c]pyridine core?
Methodological Answer:
- Directed metalation : Use LDA (lithium diisopropylamide) at low temperatures (−78°C) to deprotonate specific positions, followed by electrophilic quenching (e.g., iodomethane) for selective alkylation .
- Cross-coupling : Employ Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at the 6-position, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) .
- Protecting group tactics : The THP group directs reactivity away from the N1 position, enabling selective modifications at the 3,4-bromo sites .
Advanced: Which analytical techniques are essential for confirming structure and purity of derivatives?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine substitution patterns) and THP protection integrity. Key signals include pyranyl protons (δ 3.5–4.5 ppm) and pyrazole carbons (δ 140–160 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and detects halogen isotopic patterns .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (≥95% purity) identifies impurities, particularly dehalogenated byproducts .
Advanced: How can the physicochemical properties of this compound be tailored for improved pharmacokinetics?
Methodological Answer:
- Solubility enhancement : Replace the THP group with PEGylated moieties or introduce ionizable groups (e.g., tertiary amines) to increase aqueous solubility .
- Metabolic stability : Deuterate labile C-H bonds (e.g., pyran ring) to slow oxidative metabolism, assessed via liver microsome assays .
- LogP optimization : Introduce polar substituents (e.g., hydroxyl groups) at the 6-position to reduce lipophilicity, measured via shake-flask experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
